(2,6-Dichloro-benzenesulfonylamino)-acetic acid

Overview

Description

Synthesis Analysis

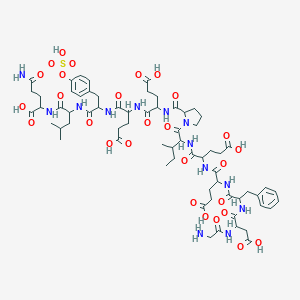

The synthesis of benzenesulfonylamino-acetic acid derivatives involves various strategies that are aimed at enhancing the conformational stability and chemical reactivity of these compounds. Notable among these methods is the synthesis of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and its analogs, which showcase significant conformational differences attributed to intramolecular aromatic π-π stacking and short C-H⋯O interactions (Khan et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through X-ray crystallography, revealing intricate details of their conformational preferences and intermolecular interactions. The L-tyrosine cores of the molecules display significant conformational variability, with structures organized as molecular crystals cross-linked by hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving (2,6-Dichloro-benzenesulfonylamino)-acetic acid derivatives are diverse and include aza-Darzens-type reactions leading to the formation of stable compounds with potential as intermediates for further chemical transformations (Giubellina et al., 2006).

Scientific Research Applications

Environmental Impact and Degradation

- Herbicide Toxicity and Environmental Concerns : A significant portion of research focuses on the environmental impact and toxicity of herbicides like 2,4-D (2,4-dichlorophenoxyacetic acid), which shares a structural similarity to the compound . These studies highlight the widespread distribution of such chemicals in the environment and their potential toxic effects on non-target organisms. The persistence of these compounds in soil and water necessitates research into their fate and degradation mechanisms to mitigate their impact on ecosystems and human health (Islam et al., 2017).

Analytical Chemistry and Detection

- Detection and Quantification : Research into the detection and quantification of acetic acid derivatives in environmental samples is crucial for monitoring their distribution and concentration levels. Advanced analytical techniques, such as liquid chromatography and mass spectrometry, play a pivotal role in this area, enabling the identification of these compounds and their metabolites in various matrices (Lange et al., 2012).

Biodegradation and Environmental Remediation

- Microbial Degradation : The biodegradation of acetic acid derivatives by microbial action is a promising approach for environmental remediation. Studies have explored the role of microorganisms in degrading compounds like 2,4-D and their metabolites, thus reducing their persistence in the environment and mitigating their toxic effects. This research is foundational for developing bioremediation strategies to clean up contaminated sites (Magnoli et al., 2020).

Chemical Synthesis and Applications

- Synthetic Pathways and Structural Properties : Research into the chemical synthesis of novel compounds related to (2,6-Dichloro-benzenesulfonylamino)-acetic acid reveals diverse synthetic pathways and structural properties. These studies contribute to the development of new chemicals with potential applications in various industrial and pharmaceutical fields (Issac & Tierney, 1996).

Medical and Pharmaceutical Applications

- Antituberculosis Activity : Organotin(IV) complexes, which could be structurally related or used in conjunction with (2,6-Dichloro-benzenesulfonylamino)-acetic acid derivatives, have demonstrated significant antituberculosis activity. Research in this area explores the potential of these compounds as therapeutic agents against tuberculosis, highlighting their mechanism of action and effectiveness (Iqbal et al., 2015).

properties

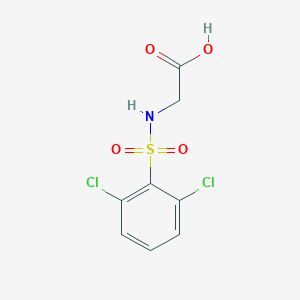

IUPAC Name |

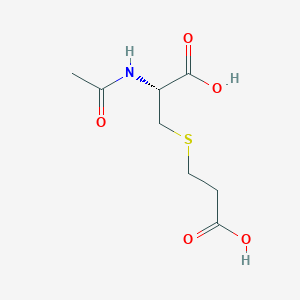

2-[(2,6-dichlorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMUGYJNLHEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351332 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658251 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

CAS RN |

19818-06-5 | |

| Record name | (2,6-Dichloro-benzenesulfonylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.